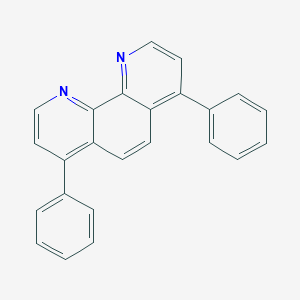
4,7-Diphényl-1,10-phénanthroline
Vue d'ensemble
Description
C'est une poudre cristalline blanche à jaune soluble dans les solvants organiques et légèrement soluble dans les solutions aqueuses acides . La bathophénanthroline est largement utilisée comme ligand en chimie de coordination en raison de sa capacité à former des complexes stables avec les ions métalliques .
Applications De Recherche Scientifique
Bathophenanthroline has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 4,7-Diphenyl-1,10-phenanthroline, also known as Bathophenanthroline (Bphen), is the interface between electron donating (D) and accepting (A) materials in organic electronic devices . It plays a crucial role in the operation of these devices, including solar cells, transistors, and organic light-emitting diodes (OLEDs) .
Mode of Action
Bathophenanthroline operates by enabling the formation of intermolecular charge-transfer states at the D/A interface . This compound is used as an Electron Transport / Hole Blocking Layer (ETL / HBL) in organic electronic devices . It has a mobility (µe) of about 3.0 x 10-4 cm²V-1s-1, indicating its ability to facilitate rapid electron transport .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as thf, chloroform, and dichloromethane . This solubility could potentially influence its bioavailability in certain applications.
Result of Action
The primary result of Bathophenanthroline’s action is the improvement of the efficiency of organic electronic devices . By serving as an ETL / HBL, it facilitates the rapid transport of electrons, thereby enhancing the performance of these devices .
Action Environment
The action of Bathophenanthroline can be influenced by various environmental factors. For instance, it needs to be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, its solubility in different solvents suggests that the choice of solvent can significantly impact its efficacy .
Analyse Biochimique
Biochemical Properties
Bathophenanthroline plays a crucial role in the operation of organic electronics, such as solar cells, transistors, and organic light-emitting diodes (OLEDs) . It acts as an Electron Transport / Hole Blocking Layer (ETL / HBL) in these devices . The compound has a µe of about 3.0 x 10 -4 cm 2 V −1 s −1 and is solution-processable .
Cellular Effects
While specific cellular effects of Bathophenanthroline are not widely reported, it is known that the compound is used in organic electronic devices, which suggests potential interactions with cellular processes
Molecular Mechanism
The molecular mechanism of Bathophenanthroline involves intermolecular charge-transfer states at the interface between electron donating (D) and accepting (A) materials . This property is crucial for its role in organic electronics .
Temporal Effects in Laboratory Settings
Bathophenanthroline is stable, with a loss of 0.5% TGA, >240ºC (weight loss) . Its effects over time in laboratory settings, including any long-term effects on cellular function observed in in vitro or in vivo studies, are not widely reported in the literature.
Metabolic Pathways
It is known that the compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Méthodes De Préparation
La bathophénanthroline peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 1,10-phénanthroline avec le benzaldéhyde en présence d'une base, suivie d'une cyclisation pour former le produit souhaité . Les conditions réactionnelles incluent généralement le chauffage du mélange au reflux et l'utilisation d'un solvant tel que l'éthanol ou l'acide acétique. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour augmenter le rendement et la pureté .
Analyse Des Réactions Chimiques
La bathophénanthroline subit différents types de réactions chimiques, notamment :
Complexation : La bathophénanthroline agit comme un ligand bidentate, formant des complexes stables avec des ions métalliques tels que le fer, le cuivre et le ruthénium. Ces complexes sont souvent utilisés en chimie analytique pour la détermination des ions métalliques.
Oxydation et réduction : La bathophénanthroline peut participer à des réactions redox, où elle agit comme un médiateur redox.
Applications de la recherche scientifique
La bathophénanthroline a un large éventail d'applications de recherche scientifique, notamment :
Chimie analytique : Elle est utilisée comme réactif pour la détermination du fer dans le sérum et l'urine par colorimétrie.
Science de l'environnement : Les microstructures de bathophénanthroline présentent des propriétés d'émission améliorées et une utilisation potentielle comme capteurs pour la détection des ions mercure dans l'eau.
Mécanisme d'action
Le mécanisme d'action de la bathophénanthroline implique sa capacité à former des complexes stables avec les ions métalliques. Ces complexes peuvent participer à divers processus biochimiques et chimiques. Par exemple, il a été démontré que le complexe cuivre(II)-bathophénanthroline améliore les effets thérapeutiques de la naringénine contre les cellules tumorales pulmonaires en générant des espèces réactives de l'oxygène (ROS), en perturbant le potentiel de la membrane mitochondriale et en épuisant les niveaux de glutathion . Les cibles moléculaires et les voies impliquées dans ces processus comprennent l'interaction avec les ions métalliques et la modulation des états redox.
Comparaison Avec Des Composés Similaires
La bathophénanthroline est similaire à d'autres dérivés de la phénanthroline, tels que la 1,10-phénanthroline et le tris(bathophénanthroline disulfonate)ruthénium(II) tétrasodique . la bathophénanthroline est unique en raison de son système π-électronique étendu et de sa mobilité électronique plus élevée, ce qui la rend plus efficace comme couche de blocage des trous ou de blocage des excitons dans les dispositifs électroniques . D'autres composés similaires incluent :
1,10-phénanthroline : Un composé organique hétérocyclique utilisé comme ligand en chimie de coordination.
Tris(bathophénanthroline disulfonate)ruthénium(II) tétrasodique : Un composé de coordination utilisé comme colorant protéique en biochimie.
Propriétés
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDHJYNTEFLIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68399-83-7 (sulfate[1:1]) | |
| Record name | Bathophenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7061857 | |
| Record name | 4,7-Diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Bathophenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12056 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1662-01-7, 68309-97-7 | |
| Record name | 4,7-Diphenyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bathophenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Diphenyl-1,10-phenanthroline, nickel complex, tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068309977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1662-01-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, 4,7-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-diphenyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)nickel(2+) bis[tetrafluoroborate(1-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATHOPHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2B091F0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

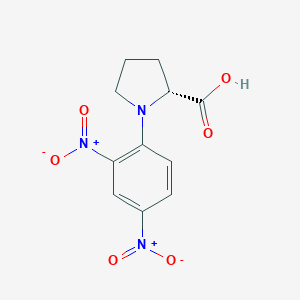




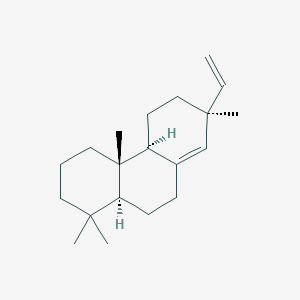
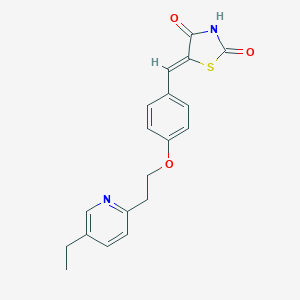
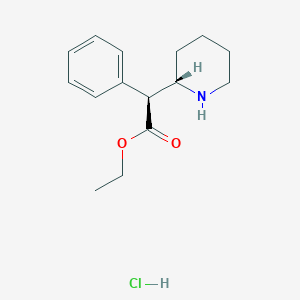
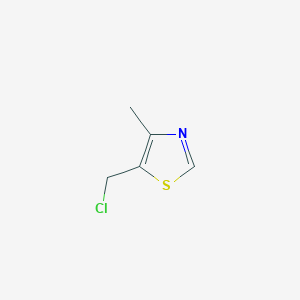


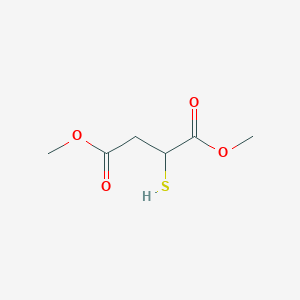
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
